molecular formula C12H15BrN2O B7465028 N-(3-bromophenyl)piperidine-2-carboxamide

N-(3-bromophenyl)piperidine-2-carboxamide

Cat. No.: B7465028
M. Wt: 283.16 g/mol
InChI Key: PTNPAQJWLAGXDU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C13H15BrN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a bromophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)piperidine-2-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with piperidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(3-bromophenyl)piperidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-bromophenyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the piperidine ring and the bromophenyl group, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNPAQJWLAGXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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